molecular formula C15H10O4 B14445440 5,7-Dihydroxy-4-phenylisochromen-1-one CAS No. 74919-06-5

5,7-Dihydroxy-4-phenylisochromen-1-one

Cat. No.: B14445440
CAS No.: 74919-06-5
M. Wt: 254.24 g/mol
InChI Key: ATULVSKGFTUYBY-UHFFFAOYSA-N
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Description

5,7-Dihydroxy-4-phenylisochromen-1-one is an isochromenone derivative characterized by a fused benzopyrone core with hydroxyl groups at positions 5 and 7 and a phenyl substituent at position 4. Isochromenones differ from chromenones (e.g., chromen-4-one) in the position of the ketone group and ring fusion, resulting in distinct electronic and steric properties.

Properties

CAS No.

74919-06-5

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

5,7-dihydroxy-4-phenylisochromen-1-one

InChI

InChI=1S/C15H10O4/c16-10-6-11-14(13(17)7-10)12(8-19-15(11)18)9-4-2-1-3-5-9/h1-8,16-17H

InChI Key

ATULVSKGFTUYBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=COC(=O)C3=C2C(=CC(=C3)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-phenylisochromen-1-one typically involves the condensation of appropriate phenolic compounds with suitable aldehydes under acidic or basic conditions. One common method includes the use of resorcinol and benzaldehyde in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the isochromenone ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 5,7-Dihydroxy-4-phenylisochromen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 5,7-Dihydroxy-4-phenylisochromen-1-one is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .

Biology: In biological research, this compound is studied for its potential antioxidant and anti-inflammatory properties. It is used in assays to evaluate its effects on cellular processes and enzyme activities .

Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-cancer agent. Studies have shown that it can inhibit the growth of certain cancer cell lines, making it a promising candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 5,7-Dihydroxy-4-phenylisochromen-1-one involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It also inhibits certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular signaling pathways can lead to the inhibition of cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 5,7-Dihydroxy-4-phenylisochromen-1-one and related compounds are critical for understanding their distinct properties. Below is a comparative analysis based on substituent patterns, molecular features, and available

Table 1: Comparative Analysis of Structural and Molecular Features

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (Calc/Found) Notable Features Reference
This compound Isochromen-1-one C4-Ph, C5-OH, C7-OH C₁₅H₁₀O₄* 254.21* Phenyl at C4; dihydroxy at C5/C7 N/A
5,7-Bihydroxy-2-(4-MeOPh)-8-(thiomorpholinomethyl)-4H-chromen-4-one (11a) Chromen-4-one C2-(4-MeOPh), C8-thiomorpholinomethyl C₂₂H₂₇N₂O₅S 399.1920 / 399.1679 Sulfur-containing substituent; methoxy group
5,7-Dihydroxy-3-(4-MeOPh)-6-prenyl-4H-chromen-4-one (FDB017845) Isoflavone C3-(4-MeOPh), C6-prenyl C₂₁H₂₀O₅ 352.38 Prenyl group enhances lipophilicity
5,7-Dihydroxy-2-isopropylchromone Chromen-4-one C2-isopropyl C₁₂H₁₂O₄ 220.22 Aliphatic substitution at C2

Key Observations:

Core Structure Differences: The target compound’s isochromen-1-one core (benzopyrone fused at positions 1/2) contrasts with chromen-4-one (e.g., compound 11a) and isoflavone (FDB017845), which have distinct ring-fusion patterns and ketone positions.

Substituent Effects: Phenyl vs. Hydroxyl Group Positioning: Dihydroxy groups at C5/C7 in the target compound may enhance hydrogen-bonding capacity, similar to compound 11a (C5/C7-OH) and FDB017845 (C5/C7-OH). However, the absence of additional functional groups (e.g., FDB017845’s prenyl or 11a’s thiomorpholinomethyl) may limit its bioavailability or target specificity .

Molecular Weight and Functional Complexity: Compound 11a exhibits the highest molecular weight (399.19) due to its thiomorpholinomethyl and methoxyphenyl groups, suggesting greater steric bulk compared to the target compound (254.21) . The prenyl group in FDB017845 (C₅H₈) increases lipophilicity, a feature absent in the target compound, which may influence membrane permeability .

Synthetic and Analytical Data: Compound 11a’s HRMS data shows a slight discrepancy (Δm/z = -0.0241), possibly indicating minor synthetic impurities or instrumental error . Safety data for 5,7-Dihydroxy-2-isopropylchromone highlights the role of aliphatic substituents (e.g., isopropyl) in modulating toxicity profiles, though similar data for the target compound is unavailable .

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